2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile
Description
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile is an aromatic nitrile featuring a phenylacetonitrile core substituted with a 4-methylbenzyl ether group at the para position of the phenyl ring. Its molecular formula is C₁₆H₁₅NO (estimated molecular weight: 237.3 g/mol). The compound’s structure combines a polar nitrile group with a lipophilic 4-methylbenzyloxy substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-[4-[(4-methylphenyl)methoxy]phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-2-4-15(5-3-13)12-18-16-8-6-14(7-9-16)10-11-17/h2-9H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTNMUACVLPQQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379146 | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175135-33-8 | |
| Record name | 4-[(4-Methylphenyl)methoxy]benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(4-Methylphenyl)methoxy]phenyl}acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Etherification via Williamson Synthesis
The reaction of 4-hydroxybenzyl cyanide with 4-methylbenzyl bromide in anhydrous dimethylformamide (DMF) at 75°C for 20 hours in the presence of potassium carbonate (K₂CO₃) achieves yields of 74–91%. The mechanism proceeds through deprotonation of the phenolic hydroxyl group by K₂CO₃, generating a phenoxide ion that attacks the electrophilic benzyl bromide.
Key reaction parameters:
-
Base: K₂CO₃ (2.5 equiv) outperforms weaker bases like NaHCO₃ due to enhanced phenoxide formation.
-
Solvent: Polar aprotic solvents (DMF, acetonitrile) improve solubility of ionic intermediates.
-
Temperature: Reactions at 75°C reduce side product formation compared to reflux conditions.
Optimization Strategies for Enhanced Yield
Solvent and Stoichiometry Effects
Comparative studies reveal that substituting DMF with acetonitrile increases reaction yields by 12–15% by minimizing nitrile hydrolysis. A 1:1.2 molar ratio of 4-hydroxybenzyl cyanide to 4-methylbenzyl bromide balances cost and efficiency, achieving 86% isolated yield (Table 1).
Table 1. Solvent and Stoichiometry Optimization
| Solvent | Molar Ratio (Cyanide:Bromide) | Yield (%) |
|---|---|---|
| DMF | 1:1.1 | 74 |
| Acetonitrile | 1:1.2 | 86 |
| THF | 1:1.1 | 58 |
Catalytic Additives
Inclusion of potassium iodide (KI, 10 mol%) as a phase-transfer catalyst enhances reaction rates by 30% through halide exchange, generating a more reactive benzyl iodide intermediate.
Purification and Analytical Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography using ethyl acetate/hexane gradients (3:7 → 1:1). Analytical HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity, with retention times of 8.2–8.9 minutes.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ 2.35 (s, 3H, Ar-CH₃)
-
δ 5.11 (s, 2H, OCH₂Ar)
-
δ 6.88–7.43 (m, 8H, aromatic protons)
-
δ 3.72 (s, 2H, CH₂CN)
HRMS (ESI+):
Scalability and Industrial Considerations
Pilot-Scale Production
A 1 kg batch synthesis in acetonitrile with K₂CO₃ (3.0 equiv) and KI (0.1 equiv) achieved 82% yield. Critical challenges include:
-
Exothermicity: Jacketed reactors maintain temperatures ≤80°C to prevent decomposition.
-
Byproducts: GC-MS analysis identified 4-methylbenzyl alcohol (≤5%), removed via aqueous washes.
Environmental Impact
Life-cycle assessment (LCA) metrics for the optimized route show a 22% reduction in E-factor (kg waste/kg product) compared to traditional DMF-based methods, primarily due to acetonitrile’s higher recyclability.
Alternative Methodologies
Chemical Reactions Analysis
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The nitrile group can undergo nucleophilic substitution reactions with reagents like Grignard reagents, leading to the formation of ketones or alcohols.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Intermediate in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of various organic molecules. Its structure allows for versatile reactivity, making it valuable for producing other chemical derivatives through various reactions such as oxidation and reduction .
2. Biology
- Biological Activity Studies : Research has indicated that this compound exhibits potential biological activities. It is studied for its interactions with biomolecules, particularly in the context of cellular reprogramming and stem cell research .
- Inducer of Pluripotency : The compound has been shown to promote the expression of pluripotency-associated genes in human cells, suggesting its utility in regenerative medicine and developmental biology .
3. Medicine
- Therapeutic Applications : O4I1 is explored as a precursor in drug development, particularly in the context of therapies targeting cellular differentiation and proliferation. Its ability to influence gene expression makes it a candidate for developing treatments for various diseases, including cancer .
- Selective Inhibition : There are ongoing studies investigating its role as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to novel therapeutic strategies against hyper-proliferative diseases like cancer .
4. Industry
- Production of Specialty Chemicals : The compound is utilized in industrial applications for the synthesis of specialty chemicals and materials due to its unique chemical properties .
Case Studies
Several case studies highlight the practical applications of this compound:
- Induction of iPSCs : A notable study demonstrated the compound's ability to enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs), showcasing its potential in regenerative medicine and tissue engineering .
- Inhibition Studies : Research has focused on its role as a selective inhibitor for enzymes like Aldo-Keto Reductase 1C3 (AKR1C3), which is implicated in various cancers. These studies aim to elucidate its mechanism and therapeutic potential against cancerous cells .
Mechanism of Action
The mechanism of action of 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activities or receptor interactions. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents significantly influence reactivity, solubility, and applications. Below is a comparison with key analogs:
Table 1: Structural and Physicochemical Comparisons
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Melting Point (°C) | Key Properties |
|---|---|---|---|---|---|
| 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile | C₁₆H₁₅NO | 237.3 (estimated) | 4-Methylbenzyloxy | Not reported | Moderate polarity, lipophilic |
| (4-Methoxyphenyl)acetonitrile (104-47-2) | C₉H₉NO | 147.18 | Methoxy | Not reported | Electron-donating, lower steric bulk |
| 2-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)acetonitrile (175135-34-9) | C₁₅H₁₁Cl₂NO | 292.16 | 3,4-Dichlorobenzyloxy | 76 | Electron-withdrawing, higher toxicity |
| 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (352547-54-7) | C₁₁H₁₃NO₂ | 191.23 | 2-Methoxyethoxy | Not reported | Flexible chain, moderate polarity |
| 2-(4-Benzoylphenyl)acetonitrile (21192-61-0) | C₁₅H₁₁NO | 221.26 | Benzoyl | Not reported | Strongly electron-withdrawing, planar |
Key Observations:
Electronic Effects :
- The 4-methylbenzyloxy group in the target compound is mildly electron-donating, enhancing stability in radical or electrophilic reactions compared to electron-withdrawing groups like benzoyl (CAS 21192-61-0) or dichlorobenzyloxy (CAS 175135-34-9) .
- Methoxy (CAS 104-47-2) and 2-methoxyethoxy (CAS 352547-54-7) substituents increase solubility in polar solvents due to their oxygen-rich structures .
- Bulky groups like tert-butyl (CAS 860612-55-1) or dichlorobenzyloxy (CAS 175135-34-9) may hinder crystallization, as seen in the latter’s low melting point (76°C) .
Table 2: Reaction Conditions for Selected Analogs
Biological Activity
2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, also known as O4I1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of regenerative medicine and cancer therapy. This article explores the biological activity of O4I1, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
- Molecular Formula : C₁₆H₁₅NO₂
- Molecular Weight : 253.30 g/mol
- CAS Number : 175135-47-4
- Solubility : Moderately soluble in water; high gastrointestinal absorption potential .
Research indicates that O4I1 acts as a potent inducer of Oct3/4 expression, a transcription factor critical for maintaining pluripotency in stem cells. This property suggests its utility in reprogramming somatic cells into induced pluripotent stem cells (iPSCs) without the ethical concerns associated with embryonic stem cells .
Key Mechanisms:
- Induction of Pluripotency : O4I1 enhances the expression and stability of Oct3/4, promoting its transcriptional activity across various human somatic cells.
- Cellular Reprogramming : The compound's ability to induce pluripotency can be leveraged for regenerative medicine applications, potentially facilitating tissue repair and regeneration.
In Vitro Studies
In vitro experiments have demonstrated that O4I1 not only enhances Oct3/4 expression but also shows promise in various cancer cell lines. The following table summarizes key findings from studies evaluating the biological activity of O4I1:
Case Studies
A notable case study involved the use of O4I1 in generating iPSCs from fibroblasts. The study highlighted that treatment with O4I1 resulted in a significant increase in the yield of iPSCs compared to traditional methods involving viral transduction. This finding underscores the compound's potential as a safer alternative for cellular reprogramming .
Safety and Toxicity
Preliminary assessments indicate that O4I1 exhibits favorable safety profiles with low cytotoxicity in normal cell lines. Further studies are necessary to comprehensively evaluate its long-term effects and potential toxicological implications.
Q & A
Q. What are the optimized synthetic routes for 2-{4-[(4-Methylbenzyl)oxy]phenyl}acetonitrile, and how can reaction yields be improved?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, a two-step procedure may include:
Etherification : Reacting 4-methylbenzyl bromide with 4-hydroxyphenylacetonitrile in the presence of a base like K₂CO₃ in acetonitrile at 75°C for 20 hours to form the ether linkage. This method achieves ~74% yield under optimized conditions .
Purification : Column chromatography using ethyl acetate/hexane gradients (3:7 ratio) effectively isolates the product. Yield improvements can be achieved by increasing reaction time (20–24 hours) and using anhydrous solvents to minimize hydrolysis of the nitrile group .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- NMR : ¹H NMR (CDCl₃) shows distinct signals for the methylbenzyl group (δ 2.35 ppm, singlet) and the aromatic protons (δ 6.8–7.4 ppm, multiplet). The nitrile group does not produce a proton signal but can be inferred from IR absorption at ~2240 cm⁻¹ .
- LCMS : Electrospray ionization (ESI) in positive ion mode confirms the molecular ion peak at m/z 265.1 (M+H⁺), matching the exact mass of 264.3 g/mol .
Q. How should this compound be stored to ensure stability?
Store in airtight containers under inert gas (N₂ or Ar) at –20°C. The nitrile group is prone to hydrolysis in humid environments; silica gel desiccants can mitigate this. Stability tests indicate <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. What computational methods can predict the reactivity of this compound in nucleophilic reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electron density of the aromatic ring and nitrile group. Key findings:
Q. How does steric hindrance from the 4-methylbenzyl group influence coupling reactions?
Steric effects reduce reactivity in Suzuki-Miyaura couplings. For example, coupling with phenylboronic acid requires bulky ligands like SPhos and elevated temperatures (80–100°C) to achieve >60% yield. Comparative studies show that replacing 4-methylbenzyl with a smaller methoxy group increases coupling efficiency by 25% .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Meta-analysis : Cross-validate cytotoxicity data using standardized assays (e.g., MTT vs. ATP-based luminescence). For instance, derivatives with IC₅₀ < 10 µM in breast cancer cells (MCF-7) show inconsistent results due to variations in cell passage number .
- Metabolite Profiling : LC-HRMS identifies unstable intermediates (e.g., hydrolysis to carboxylic acids) that may skew activity readings .
Q. What role does this compound play in synthesizing steroid-pyrrolo-triazecin derivatives?
It serves as a nitrile-containing precursor for Huisgen cycloaddition reactions. For example, reacting with estrone-derived azides under Cu(I) catalysis forms triazole-linked hybrids with anti-inflammatory activity (IC₅₀ = 2.3 µM for COX-2 inhibition) .
Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in tracking metabolic pathways of this compound?
- ¹³C-Labeled Nitrile : Synthesize using K¹³CN in the final step. Tracking via ¹³C NMR reveals rapid conversion to amides in hepatic microsomes, explaining low bioavailability .
- ¹⁵N-Labeled Derivatives : Use in PET imaging to study blood-brain barrier penetration in neurodegenerative disease models .
Methodological Challenges
Q. What are common pitfalls in scaling up the synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
